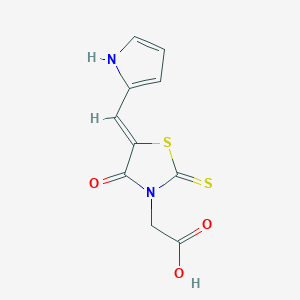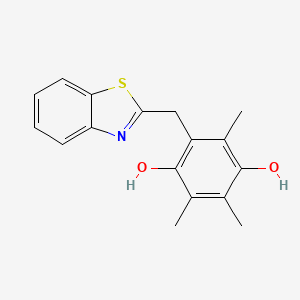![molecular formula C15H12ClN3O B2821101 2-chloro-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide CAS No. 1377965-22-4](/img/structure/B2821101.png)
2-chloro-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-chloro-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide” is a compound that belongs to the class of organic compounds known as phenylpyrimidines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyrimidine ring through a CC or CN bond . It has been used in the design and synthesis of anti-tubercular agents .
Synthesis Analysis
The synthesis of “2-chloro-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide” involves a series of steps. In one study, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity . Another study introduced a new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H .Molecular Structure Analysis
The molecular structure of “2-chloro-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide” is complex and involves a benzene ring linked to a pyrimidine ring . Single crystals were developed for some related compounds .Chemical Reactions Analysis
The chemical reactions involving “2-chloro-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide” are complex and involve a series of steps. In one study, 38 pyrazolo [3,4- b ]pyridine derivatives were synthesized based on scaffold hopping and computer-aided drug design . Another study introduced a new strategy to obtain pyrazolo[3,4-b]pyridine from the fusion of pyrano[2,3-c]pyrazole containing cyano and amino groups with aniline .Scientific Research Applications
Synthesis and Medicinal Chemistry Applications
Discovery of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibitors : Research led by Borzilleri et al. (2006) identified substituted benzamides as potent inhibitors of VEGFR-2 kinase activity, demonstrating significant efficacy in human lung and colon carcinoma xenograft models. These findings highlight the potential of similar compounds in cancer therapy (Borzilleri et al., 2006).
Antimicrobial and Antifungal Agents : Gouda et al. (2010) synthesized new thiazole and pyrazole derivatives based on 4,5,6,7-tetrahydrobenzothiophene moiety, some of which exhibited promising antimicrobial activities. This underscores the utility of such compounds in developing new antimicrobial therapies (Gouda et al., 2010).
Heterocyclic Synthesis for Antitumor Agents : A study by Yoshida et al. (2005) focused on synthesizing benzothiazole derivatives showing potent antitumor activities, indicating the relevance of 2-chloro-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide analogues in the development of cancer therapeutics (Yoshida et al., 2005).
Materials Chemistry and Biological Sensing
- Luminescent Lanthanide Compounds : Halcrow (2005) discussed the use of 2,6-di(pyrazol-1-yl)pyridine and related ligands in creating luminescent lanthanide compounds for biological sensing. These compounds offer versatile applications in materials chemistry, particularly in sensors and imaging agents (Halcrow, 2005).
Advanced Synthetic Methodologies
- Novel Synthesis Routes for Heterocycles : Research on the synthesis of novel benzamide-based 5-aminopyrazoles and their derivatives by Hebishy et al. (2020) showcases the innovative routes to synthesize pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-c][1,2,4]triazine derivatives. These methods open up new possibilities for the synthesis of complex molecules for pharmaceutical applications (Hebishy et al., 2020).
Mechanism of Action
Target of Action
Similar compounds have been found to targetCyclin-Dependent Kinase 2 (CDK2) and Mycobacterium tuberculosis H37Ra , which play crucial roles in cell cycle regulation and tuberculosis infection, respectively.
Mode of Action
For instance, certain pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have been found to inhibit CDK2 . Similarly, substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives have shown anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
Biochemical Pathways
Inhibition of cdk2 can lead to cell cycle arrest , and anti-tubercular activity can disrupt the growth and proliferation of Mycobacterium tuberculosis .
Result of Action
Similar compounds have been found to inhibit the growth of certain cell lines and exhibit anti-tubercular activity .
properties
IUPAC Name |
2-chloro-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O/c16-13-6-2-1-5-12(13)15(20)17-9-11-10-18-19-8-4-3-7-14(11)19/h1-8,10H,9H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXDRGNBIKFNMSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=C3C=CC=CN3N=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-(2-(3-(isopropylcarbamoyl)piperidin-1-yl)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetate](/img/structure/B2821018.png)

![N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2821022.png)
![(4,4-Difluorocyclohexyl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone](/img/structure/B2821023.png)


![4-benzoyl-N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2821030.png)

![3-[4-(Furan-2-carbonyl)piperazin-1-yl]-1-methylpyrrolidin-2-one](/img/structure/B2821032.png)
![N-[1-(4-methoxybenzenesulfonyl)piperidin-4-ylidene]hydroxylamine](/img/structure/B2821033.png)
![4-(4-methylbenzenesulfonyl)-N-[(oxolan-2-yl)methyl]-2-phenyl-1,3-oxazol-5-amine](/img/structure/B2821034.png)
![1-butyl-1H-benzo[d]imidazol-5-amine dihydrochloride](/img/no-structure.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-1-(methylsulfonyl)-N-(pyridin-3-ylmethyl)pyrrolidine-2-carboxamide](/img/structure/B2821036.png)
![2-[(3-Pyridinylcarbonyl)amino]ethyl (mesityloxy)acetate hydrochloride](/img/structure/B2821037.png)